molecular formula C18H21N3O5 B4971573 2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide

2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide

Cat. No. B4971573
M. Wt: 359.4 g/mol
InChI Key: HXLDLJLRRMHSMR-AWEZNQCLSA-N
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Description

2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as Compound 1, has been synthesized using specific methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activation of specific inflammatory pathways, leading to reduced inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have low toxicity and high selectivity towards specific enzymes and pathways in the body. It has also been shown to have good bioavailability and pharmacokinetic properties, making it an attractive compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide for lab experiments is its high selectivity towards specific enzymes and pathways in the body. This makes it an attractive compound for studying specific biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide. One potential direction is to further study its anticancer properties and develop it as a potential cancer treatment. Another direction is to study its anti-inflammatory properties and develop it as a potential treatment for inflammatory diseases. Additionally, further research can be done to optimize the synthesis method and improve the pharmacokinetic properties of the compound.

Synthesis Methods

The synthesis of 2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide involves a series of chemical reactions. The initial step involves the reaction of 2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxylic acid with thionyl chloride, followed by the addition of N-(3S)-2-oxo-3-azepanylamine to obtain the intermediate. The final step involves the reaction of the intermediate with 1,1'-carbonyldiimidazole to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models. Additionally, this compound has been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxoazepan-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-12-5-4-6-13(9-12)25-11-16-20-15(10-26-16)18(23)21-14-7-2-3-8-19-17(14)22/h4-6,9-10,14H,2-3,7-8,11H2,1H3,(H,19,22)(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLDLJLRRMHSMR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NC3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)N[C@H]3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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